Benzyl 2-hydroxy-5-nitrobenzoate
Overview
Description
Scientific Research Applications
Crystal Structure and Molecular Interactions
Benzyl 2-hydroxy-5-nitrobenzoate has been studied for its crystal structure and molecular interactions. For instance, Sonar et al. (2007) synthesized crystals of a similar compound, benzyl 2,6-dihydroxy-3-nitrobenzoate, revealing how the nitro group is almost coplanar with the attached benzene ring, indicating conjugation with the π-electron system. This study also highlighted the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Synthesis and Cyclization Reactions
The compound has been involved in various synthetic and cyclization reactions. Kowalewska and Kwiecień (2008) demonstrated the cyclization of related compounds under classical Perkin reaction conditions, forming various derivatives characterized by spectroscopic methods. This research contributes to understanding the chemical behavior of similar nitrobenzoate compounds (Kowalewska & Kwiecień, 2008).
Microwave-Assisted Synthetic Approaches
Chanda et al. (2012) explored microwave-assisted synthetic approaches using related compounds like 4-hydroxy-3-nitrobenzoic acid. This method facilitated the creation of diverse chemical libraries, significant for drug discovery programs, indicating the potential of similar compounds in rapid and efficient synthesis (Chanda, Maiti, Tseng, & Sun, 2012).
Vibrational Spectroscopy and Quantum Chemistry
Vibrational spectroscopy and ab initio calculations, as studied by Mary et al. (2008), are crucial for understanding the properties of related compounds like 5-nitro-2-(p-fluorophenyl)benzoxazole. This research provides insights into the vibrational frequencies and molecular structure, essential for applications in material science and chemistry (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).
Anticancer Research
In the field of anticancer research, compounds like 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, derived from similar nitro derivatives, have shown promising results. Chazin et al. (2015) synthesized and evaluated these compounds, revealing their potential as anticancer agents, which could guide future research on benzyl 2-hydroxy-5-nitrobenzoate derivatives (Chazin, Sanches, Lindgren, Vellasco Junior, Pinto, Burbano, Yoneda, Leal, Gomes, Wardell, Wardell, Montenegro, & Vasconcelos, 2015).
properties
IUPAC Name |
benzyl 2-hydroxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13-7-6-11(15(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKITKPTEJNJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566355 | |
Record name | Benzyl 2-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-hydroxy-5-nitrobenzoate | |
CAS RN |
155388-71-9 | |
Record name | Benzyl 2-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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